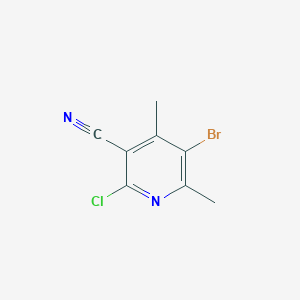

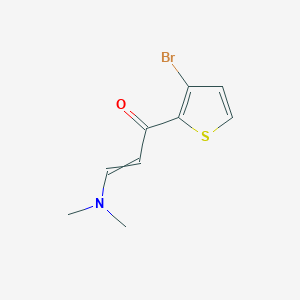

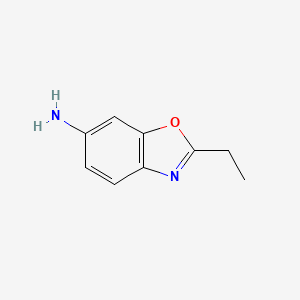

1-(3-溴噻吩-2-基)-3-(二甲基氨基)丙-2-烯-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

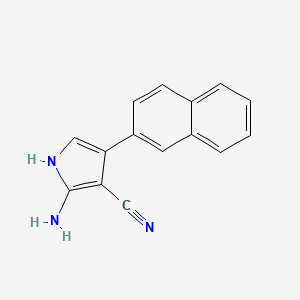

The compound of interest, 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, is a chemical entity that appears to be related to various research areas, including crystallography, organic synthesis, and spectroscopy. While the exact compound is not directly studied in the provided papers, there are several closely related compounds that have been synthesized and characterized, which can provide insights into the properties and behaviors that might be expected for the compound .

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of halogenated precursors with other organic molecules in the presence of a base. For instance, a similar compound, (E)-1-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)prop-2-en-1-one, was synthesized by reacting 4-bromoacetophenone and N,N-dimethyl benzaldehyde in ethanol with sodium hydroxide as a base . This suggests that a similar synthetic route could be employed for the synthesis of 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one, using 3-bromothiophene derivatives and appropriate dimethylamino compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and X-ray crystallography. For example, the crystal packing analysis of a related compound showed that it exhibited a planar structure with intramolecular hydrogen bonding and putative halogen bonds . Similarly, the molecular structure and spectral properties of another related compound were investigated using density functional theory (DFT) and compared with experimental data, showing good agreement . These studies indicate that the compound of interest may also exhibit a planar structure with potential for intramolecular interactions.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound of interest. However, the literature on related compounds, such as the Schiff base synthesized from 5-bromothiophene-2-carboxaldehyde, suggests that these compounds can participate in condensation reactions to form more complex structures . This implies that 1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one could also be a precursor for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using a variety of techniques. For instance, the thermal stability of a related compound was assessed using thermogravimetric analysis (TGA), which provided insights into its thermal degradation profile . Spectroscopic methods such as FT-IR, FT-Raman, NMR, and UV-Visible spectrometry have been employed to study the vibrational frequencies, chemical shifts, and electronic properties of similar compounds . These studies suggest that the compound of interest would likely have similar properties, including thermal stability and identifiable spectroscopic features.

科学研究应用

光谱和量子化学分析

1-(3-溴噻吩-2-基)-3-(二甲基氨基)丙-2-烯-1-酮已经通过光谱和量子化学方法进行了研究。通过B3LYP和M062x等计算方法,建立了其分子结构、振动频率和电子吸收光谱。研究重点在于理解分子键合、基态和激发态能量之间的能隙,以及分子内的电荷转移 (Ramesh et al., 2020)。

抑制活性和分子对接研究

该化合物已经被测试其对人类单胺氧化酶(hMAO)的抑制活性,揭示了其作为选择性和可逆hMAO-B抑制剂的潜力。它表现出显著的抑制活性和更高的选择性,使其在药理学研究中具有重要意义。还进行了分子对接模拟以了解其选择性和效力的相互作用 (Mathew et al., 2016)。

作为抗癌药物合成中间体的作用

该化合物在合成生物活性化合物(如用于癌症治疗的奥西美替尼)中起着重要的中间体作用。其合成方法已经得到优化,突出了其在抗癌药物开发中的重要性 (Zou et al., 2018)。

结构和分子特性

已经研究了该化合物的结构特性,包括平面性和氢键形成。其分子结构涉及形成倒转二聚体和C—H⋯π相互作用的氢键,有助于其稳定性和潜在相互作用 (Ghorab et al., 2012)。

质子受体能力

由于其末端二甲基氨基基团的电子给体效应,1-(3-溴噻吩-2-基)-3-(二甲基氨基)丙-2-烯-1-酮中的羰基单元是优秀的质子受体。通过结构技术、光谱学和功能计算对其进行了研究,突出了其在化学相互作用和反应中的潜力 (Pleier et al., 2003)。

属性

IUPAC Name |

1-(3-bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNOS/c1-11(2)5-3-8(12)9-7(10)4-6-13-9/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLCHDWYQNOSFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=CC(=O)C1=C(C=CS1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromothiophen-2-yl)-3-(dimethylamino)prop-2-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B1272423.png)

![3-(2-Amino[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl acetate](/img/structure/B1272443.png)

methanone](/img/structure/B1272449.png)